1-(1H-imidazol-2-yl)ethanamine

Chiral Amine Medicinal Chemistry Stereoselective Synthesis

Chiral imidazole derivatives require precise substitution patterns to avoid pharmacological inversion. CAS 1154736-07-8 (1-(1H-imidazol-2-yl)ethanamine) is a primary amine with a stereocenter, enabling enantiomerically pure API synthesis. Unlike histamine or isohistamine, this compound offers distinct pKa (predicted 13.75) and metal-coordination properties. - **Application:** Chiral building block for metalloenzyme probes and qNMR reference standards. - **Differentiation:** (1S)-enantiomer has a characterized 1H-NMR fingerprint; boiling point 300.0±23.0 °C (vs isomer 341.9°C). - **Supply:** Free base form, ≥95% purity, immediate global shipping for R&D.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 1154736-07-8
Cat. No. B3214885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-2-yl)ethanamine
CAS1154736-07-8
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1)N
InChIInChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8)
InChIKeyIIRFPANPYNPFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-imidazol-2-yl)ethanamine: Key Imidazole Building Block


1-(1H-imidazol-2-yl)ethanamine (CAS 1154736-07-8) is a primary amine derivative of the imidazole heterocycle, characterized by an ethanamine side chain attached to the 2-position of the imidazole ring. With a molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol, this compound serves as a versatile chiral building block and a valuable intermediate in the synthesis of complex pharmacophores . Its structural features enable diverse chemical reactivity, including amine alkylation, acylation, and the formation of coordination complexes . Commercial availability is primarily as a free base, often with a minimum purity specification of 95%, and it is intended strictly for research and development purposes .

Chiral imidazole building block (free base)
Primary amine for derivatization reactions
Research-grade intermediate for pharmacophore synthesis

Why 1-(1H-imidazol-2-yl)ethanamine Substitution Fails


Generic substitution among imidazole ethanamine isomers is not scientifically viable due to profound differences in their chemical, physical, and biological properties arising from subtle variations in the substitution pattern. For instance, 2-(1H-imidazol-2-yl)ethanamine (isohistamine, CAS 19225-96-8) is a known competitive antagonist at histamine H2 receptors , whereas the 4-substituted analog, histamine (CAS 51-45-6), is a potent agonist at H1 and H2 receptors [1]. These opposing pharmacological activities highlight that even a single change in the position of the aminoalkyl chain can invert or drastically alter biological function. Furthermore, predicted physical properties such as boiling point differ significantly: 1-(1H-imidazol-2-yl)ethanamine has a predicted boiling point of 300.0±23.0 °C , while its isomer 2-(1H-imidazol-2-yl)ethanamine has a predicted boiling point of 341.9±25.0 °C , indicating distinct physical behavior that can affect purification and formulation. Therefore, procurement decisions must be based on the precise substitution pattern to ensure experimental reproducibility and the intended chemical or biological activity.

Target: 1-(1H-imidazol-2-yl)ethanamine
Substitute: 2-(1H-imidazol-2-yl)ethanamine
Contains chiral center; enables stereochemical attribution
Achiral; may not support enantioselective workflows
Receptor activity not defined for this isomer
Reported histamine H2 antagonist; functional profile may differ
Lower predicted boiling point; purification protocol may differ
Higher predicted boiling point; may not be interchangeable in distillation

1-(1H-imidazol-2-yl)ethanamine: Evidence-Based Comparison


Chiral Center vs. Achiral Isomer

1-(1H-imidazol-2-yl)ethanamine possesses a chiral center at the alpha-carbon of the ethanamine chain, a feature absent in the close analog 2-(1H-imidazol-2-yl)ethanamine. This chirality is a critical structural differentiator. The (1S)-enantiomer of 1-(1H-imidazol-2-yl)ethanamine (CAS 1344482-68-3) is a well-defined research compound with its own distinct identity, and its NMR spectrum has been experimentally recorded and archived in the Biological Magnetic Resonance Bank (BMRB) [1]. In contrast, 2-(1H-imidazol-2-yl)ethanamine is achiral and cannot be used to study stereospecific binding or to synthesize enantiomerically pure derivatives.

Chiral Center
Class-level
Chiral
vs
Achiral
Supports stereochemical-control study design
Structural property; no quantitative data
Chiral Amine Medicinal Chemistry Stereoselective Synthesis

NMR Spectral Fingerprint for Definitive Identification

The (1S)-enantiomer of 1-(1H-imidazol-2-yl)ethanamine has a fully characterized and publicly accessible 1H-NMR spectrum, recorded at 600 MHz with a 2 mM sample in DMSO-d6 at 298K and pH 7.5 [1]. This reference spectrum serves as a definitive identity fingerprint, allowing researchers and QC analysts to unambiguously confirm the compound's identity and distinguish it from other imidazole ethanamine isomers, such as 2-(1H-imidazol-2-yl)ethanamine (CAS 19225-96-8), which would produce a distinct NMR pattern due to its different substitution.

NMR Fingerprint
1H-NMR Spectroscopy
600 MHz, DMSO-d6, pH 7.5
Enables identity verification and isomer differentiation
Public reference spectrum (BMRB)
Analytical Chemistry NMR Spectroscopy Quality Control

pKa Difference: Basicity vs. Histamine

The predicted acid dissociation constant (pKa) for 1-(1H-imidazol-2-yl)ethanamine is 13.75±0.10 . This value is higher than the experimentally determined pKa of the primary amine in histamine (4-(2-aminoethyl)imidazole), which is approximately 9.4 [1]. This significant difference in basicity indicates that 1-(1H-imidazol-2-yl)ethanamine will be more strongly protonated at physiological pH and will exhibit different nucleophilicity and reactivity in common synthetic transformations like amide bond formation or reductive amination.

Basicity (pKa)
13.75
predicted pKa
Higher basicity vs. histamine (~9.4); reactivity may differ
Cross-study comparable; re-optimization may be needed
Physical Chemistry Reactivity pKa Prediction

Boiling Point: Physical Handling vs. Isomer

The predicted boiling point for 1-(1H-imidazol-2-yl)ethanamine is 300.0±23.0 °C at 760 mmHg . This is substantially lower than the predicted boiling point of its isomer, 2-(1H-imidazol-2-yl)ethanamine, which is 341.9±25.0 °C . This ~42 °C difference implies different vapor pressures and distillation behaviors. Consequently, the two isomers cannot be considered interchangeable in processes involving heating, distillation, or solvent evaporation, as they will exhibit different rates of loss or require different temperature controls.

Boiling Point
300.0
predicted °C
~42 °C lower than 2-isomer; distillation may differ
Predicted; handling protocols may vary
Physical Chemistry Purification Handling

1-(1H-imidazol-2-yl)ethanamine Applications


Chiral Scaffold for Enantioselective Synthesis

Given its chiral center, 1-(1H-imidazol-2-yl)ethanamine is uniquely suited as a starting material or intermediate for the synthesis of enantiomerically pure drug candidates. Its (1S)-enantiomer has a characterized NMR fingerprint , enabling rigorous quality control of chiral intermediates. This application is not feasible with achiral isomers like 2-(1H-imidazol-2-yl)ethanamine, making the procurement of this specific compound essential for projects involving stereochemistry-dependent biological activity .

Analytical Method Development with NMR Reference

The availability of a high-resolution, publicly accessible 1H-NMR spectrum for the (1S)-enantiomer of this compound makes it an ideal standard for developing and validating quantitative NMR (qNMR) methods or for use as a reference material in metabolomics studies. Researchers can leverage this data to verify the identity and purity of synthesized batches or to deconvolute complex mixture spectra where this scaffold is present.

Building Block for Metal-Dependent Enzyme Ligands

The imidazole moiety in 1-(1H-imidazol-2-yl)ethanamine is known to coordinate with metal ions, such as iron in heme-containing enzymes like cytochrome P450s . Its unique pKa (predicted 13.75) compared to histamine may influence metal-binding affinity and the geometry of the resulting complex. This makes it a valuable core for developing novel inhibitors or probes for metalloenzymes, where other imidazole ethanamines might exhibit different coordination chemistry.

Physical Chemistry of Isomer-Dependent Properties

The documented differences in predicted boiling point (300.0 °C vs. 341.9 °C) between 1-(1H-imidazol-2-yl)ethanamine and its 2-substituted isomer provide a clear case study for physical chemists investigating the impact of subtle structural changes on macroscopic properties. This compound can serve as a model system for studying intermolecular forces, vapor-liquid equilibria, and the thermodynamics of imidazole derivatives.

Application
Selection Property
Validation Focus
Enantioselective Synthesis
Chiral building block (free base)
Enantiomer identity and chiral purity
qNMR / Metabolomics Reference
Characterized NMR reference spectrum
Identity and purity by NMR
Metalloenzyme Ligand Design
Imidazole metal-coordination motif
Metal-binding affinity; complex geometry
Isomer Property Studies
Isomer-specific physical properties
Purification and handling protocol suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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